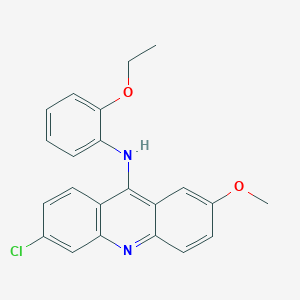
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine: is a chemical compound with a complex structure that includes a chloro group, an ethoxyphenyl group, and a methoxyacridinamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using ethoxyphenyl halides.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the acridine core, resulting in amine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core, which can intercalate with DNA.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine involves its interaction with biological macromolecules:
Molecular Targets: DNA intercalation is a primary mechanism, where the acridine core inserts between DNA base pairs, disrupting replication and transcription processes.
Pathways Involved: This interaction can lead to the activation of apoptotic pathways, resulting in cell death, which is particularly relevant in its potential anticancer activity.
相似化合物的比较
Similar Compounds
- 6-chloro-N-(2-ethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethoxyphenyl)pyridine-3-sulfonamide
- 6-chloro-N-(2-ethoxyphenyl)pyrimidin-4-amine
Uniqueness
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine is unique due to its acridine core, which imparts distinct fluorescent properties and the ability to intercalate with DNA. This sets it apart from other similar compounds that may not possess the same level of biological activity or chemical versatility.
属性
分子式 |
C22H19ClN2O2 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC 名称 |
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C22H19ClN2O2/c1-3-27-21-7-5-4-6-19(21)25-22-16-10-8-14(23)12-20(16)24-18-11-9-15(26-2)13-17(18)22/h4-13H,3H2,1-2H3,(H,24,25) |
InChI 键 |
YDUKPOBQKGVCTO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















